molecular formula C10H15BO2S B581758 4-(Isobutylthio)phenylboronic acid CAS No. 1217500-97-4

4-(Isobutylthio)phenylboronic acid

Cat. No.: B581758
CAS No.: 1217500-97-4
M. Wt: 210.098
InChI Key: ROAGXTNYXGUULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isobutylthio)phenylboronic acid is a chemical compound with the CAS Number: 1217500-97-4 . It has a molecular weight of 210.1 and its IUPAC name is 4-(isobutylsulfanyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid . It has a density of 1.1±0.1 g/cm³ . The boiling point is 359.6±44.0 °C at 760 mmHg . The compound has a flash point of 171.3±28.4 °C .

Scientific Research Applications

1. Pharmaceutical and Chemical Engineering Applications

Phenylboronic acid derivatives, including 4-(Isobutylthio)phenylboronic acid, have significant applications in pharmaceutical and chemical engineering. They are utilized in self-regulated insulin delivery, tissue engineering, and sensor systems due to their ability to form reversible complexes with compounds like saccharides, glycolipids, and glycoproteins (Chu Liang-yin, 2006).

2. Catalysis in Organic Synthesis

This compound plays a role in catalyzing dehydrative condensation between carboxylic acids and amines, which is crucial in organic synthesis, particularly in peptide bond formation and dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).

3. Bioimaging and Photodynamic Therapy

This compound derivatives have been used for constructing nanorods for the specific and efficient imaging of cell surface markers like sialic acids. These nanorods offer benefits in fluorescence stability, biocompatibility, and photodynamic therapy (Ting Li, Yang Liu, 2021).

4. Enhancing Chemiluminescence in Biochemical Analysis

They enhance the light emission in chemiluminescent reactions, such as those involving luminol and peroxidase, thus finding utility in biochemical analysis and diagnostics (L. Kricka, X. Ji, 1995).

5. Synthesis of Functionalized Compounds

These compounds are important intermediates in the synthesis of various functionalized organic molecules, exhibiting features like low toxicity and good thermal stability, which are crucial in industrial chemistry (Zhang Da, 2015).

6. Construction of Supramolecular Assemblies

Phenylboronic acids are integral in designing supramolecular assemblies due to their hydrogen bonding capabilities, aiding in the construction of novel materials with specific physical and chemical properties (V. Pedireddi, N. Seethalekshmi, 2004).

7. Glucose-Responsive Drug Delivery Systems

Their ability to respond to glucose levels makes them ideal for constructing glucose-responsive materials, particularly in insulin delivery systems. This application is significant in diabetes management (Rujiang Ma, Linqi Shi, 2014).

8. Bio-Application in Diagnostic and Therapeutic Technologies

The unique chemistry of phenylboronic acids, including their interaction with glucose and sialic acid, is exploited in the fabrication of diagnostic tools and drug delivery systems (Tianyu Lan, Qianqian Guo, 2019).

Safety and Hazards

Safety data sheets indicate that 4-(Isobutylthio)phenylboronic acid is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

[4-(2-methylpropylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGXTNYXGUULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)SCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675222
Record name {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-97-4
Record name B-[4-[(2-Methylpropyl)thio]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.